Dipentyl carbonate
Overview
Description
Dipentyl carbonate (DPC) is a carbonate ester derived from the reaction of pentanol with carbon dioxide or a carbonate donor. It is a compound of interest in the field of green chemistry due to its potential use as a non-toxic solvent and as an intermediate in the synthesis of various organic compounds. The synthesis of DPC has been explored through transesterification reactions using basic ionic liquids as catalysts, which offer an environmentally friendly alternative to traditional methods .
Synthesis Analysis
The synthesis of DPC can be achieved through transesterification, where dimethyl carbonate (DMC) and 1-pentanol react in the presence of an alkaline ionic liquid catalyst such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH). Optimal conditions for this reaction have been identified, with a catalyst dosage of 2.0%, a molar ratio of DMC to 1-pentanol of 1:4, and a reaction time of 4 hours, resulting in a DPC yield of up to 75.81%. Notably, the catalyst [bmIm]OH maintains 94% of its activity even after five cycles of use, indicating its potential for recyclability .
Molecular Structure Analysis
While the specific molecular structure analysis of DPC is not detailed in the provided papers, the general structure consists of two pentyl groups attached to a carbonate central core. The molecular structure of DPC would be similar to other carbonate esters, with the ester functional groups influencing its reactivity and physical properties.
Chemical Reactions Analysis
DPC is synthesized through a transesterification reaction, which is a common method for producing carbonate esters. The reaction involves the exchange of the alkoxy group of an ester compound with the alcohol group of another compound. In the case of DPC, the transesterification involves DMC and 1-pentanol . The reaction is facilitated by the use of a basic ionic liquid catalyst, which can enhance the reaction rate and yield.
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Organic Transformation Catalyzed by Ionic Liquids
- Application Summary : Dipentyl carbonate is used in organic transformation reactions catalyzed by ionic liquids. Organic carbonates, including dipentyl carbonate, are renowned for their low toxicity and high biodegradability, making them green reagents and an appropriate alternative to conventional toxic compounds .
- Methods of Application : The transformation reactions of organic carbonates mainly include alkylation reactions, carbonylation reactions, and transesterification reactions . Han’s group reported the synthesis of dipentyl carbonate by transesterification of DMC with 1-pentanol using ionic liquid BmimOH as catalyst .
- Results or Outcomes : During the reaction, methanol was distilled off, which made the reaction to produce dipentyl carbonate continuously .
2. Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences
- Application Summary : Five-membered cyclic carbonates, which can be obtained from dipentyl carbonate, have several applications in organic synthesis and material elaboration .
- Methods of Application : Cyclic carbonates are used in several important chemical transformations, such as decarboxylation, hydrogenation, and transesterification reactions .
- Results or Outcomes : The presence of cyclic carbonates in molecules with high biological potential is also displayed, together with the importance of these compounds in the preparation of materials such as urethanes, polyurethanes, and flame retardants .
3. Synthesis of Polycarbonate Polymers
- Application Summary : Dipentyl carbonate can be used in the synthesis of polycarbonate polymers. It is both a monomer in combination with bisphenol A in the production of polycarbonate polymers and a product of the decomposition of polycarbonates .
- Methods of Application : Polycarbonates can be prepared by transesterifying dipentyl carbonate with bisphenol A. Phenol is a co-product. These polycarbonates may be recycled by reversing the process: transesterifying the polycarbonate with phenol to yield dipentyl carbonate and bisphenol A .
- Results or Outcomes : The use of dipentyl carbonate in the synthesis of polycarbonate polymers has become a widely used raw material for the synthesis of bisphenol-A-polycarbonate in a melt polycondensation process .
4. Transesterification of Dimethyl Carbonate
- Application Summary : Dipentyl carbonate can be synthesized by the transesterification of dimethyl carbonate (DMC) with 1-pentanol .
- Methods of Application : The synthesis of dipentyl carbonate is carried out by transesterification of DMC with 1-pentanol using ionic liquid BmimOH as a catalyst . During the reaction, methanol is distilled off, which allows the reaction to produce dipentyl carbonate continuously .
- Results or Outcomes : The transesterification of DMC with 1-pentanol results in the continuous production of dipentyl carbonate .
5. Synthesis of Diphenyl Carbonate
- Application Summary : Dipentyl carbonate can be used in the synthesis of diphenyl carbonate, which is an organic compound with the formula (C6H5O)2CO .
- Methods of Application : Diphenyl carbonate can be synthesized by transesterification of dimethyl carbonate with phenol . The kinetics and thermodynamics of this reaction are not favorable. For example, at higher temperatures, dimethyl carbonate undesirably methylates phenol to give anisole .
- Results or Outcomes : Despite this, diphenyl carbonate made from non-phosgene sources has become a widely used raw material for the synthesis of bisphenol-A-polycarbonate in a melt polycondensation process .
6. Industrial Production
- Application Summary : Dipentyl carbonate is used in industrial production due to its properties and potential applications .
- Methods of Application : The specific methods of application in industrial production can vary depending on the product being manufactured .
- Results or Outcomes : The outcomes can also vary, but the use of dipentyl carbonate can often result in products with desirable properties .
Safety And Hazards
properties
IUPAC Name |
dipentyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-5-7-9-13-11(12)14-10-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNQKJVQUFYBBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278527 | |
Record name | Diamyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentyl carbonate | |
CAS RN |
2050-94-4 | |
Record name | Dipentyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diamyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diamyl carbonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diamyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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